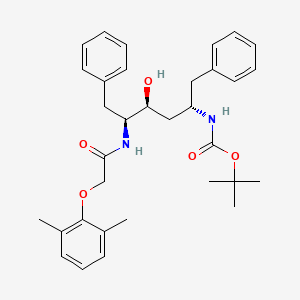

tert-Butyl ((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate

Description

This compound is a stereochemically defined synthetic intermediate with the (2S,4S,5S) configuration, featuring a tert-butyl carbamate group, a 2,6-dimethylphenoxy acetamido substituent, a hydroxyl group, and two phenyl moieties. The stereochemistry and substituent arrangement influence its physicochemical properties (e.g., solubility, stability) and biological interactions, making it distinct from simpler analogs .

Properties

IUPAC Name |

tert-butyl N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42N2O5/c1-23-13-12-14-24(2)31(23)39-22-30(37)35-28(20-26-17-10-7-11-18-26)29(36)21-27(19-25-15-8-6-9-16-25)34-32(38)40-33(3,4)5/h6-18,27-29,36H,19-22H2,1-5H3,(H,34,38)(H,35,37)/t27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYDVAZZRBOAFD-AWCRTANDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661939 | |

| Record name | tert-Butyl {(2S,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192725-45-4 | |

| Record name | tert-Butyl {(2S,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Key steps in the synthesis may include:

Formation of the Phenoxyacetamide Intermediate: This step involves the reaction of 2,6-dimethylphenol with chloroacetic acid to form 2-(2,6-dimethylphenoxy)acetic acid, which is then converted to its corresponding amide.

Coupling with the Hexane Derivative: The phenoxyacetamide intermediate is then coupled with a hexane derivative containing hydroxyl and phenyl groups. This step may involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Introduction of the Carbamate Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.

Reduction: The amide group can be reduced to form an amine.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Nucleophiles: Such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amide group may yield an amine.

Scientific Research Applications

tert-Butyl ((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl ((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity and Key Differences

The compound’s similarity to analogs is quantified using computational methods (e.g., graph-based or bit-vector comparisons), with higher scores indicating closer structural alignment . Below is a comparative analysis of key analogs:

Key Observations :

Physicochemical Properties

Solubility and Stability

- The hydroxyl group improves aqueous solubility relative to non-hydroxylated analogs (e.g., CAS 144163-85-9) but reduces it compared to hemisuccinate salts (e.g., CAS 478646-28-5) .

- The tert-butyl carbamate group enhances metabolic stability over compounds with unprotected amines (e.g., CAS 1426129-50-1) .

NMR Profiling

NMR data (e.g., chemical shifts in regions A and B) highlight environmental changes caused by the 2,6-dimethylphenoxy group. For instance, shifts in regions A (positions 39–44) and B (positions 29–36) distinguish the target from analogs like compounds 1 and 7 in , which lack this substituent .

Research Findings and Implications

Substituent Impact: The 2,6-dimethylphenoxy group confers unique steric and electronic properties, influencing both chemical reactivity and biological activity .

Stereochemical Sensitivity: Minor changes in configuration (e.g., 2R instead of 2S) can drastically alter pharmacokinetics, as seen in analogs like CAS 90719-32-7 .

Comparison Methods : Graph-based similarity assessments (emphasizing stereochemistry) are more biochemically relevant than bit-vector methods, which may overlook structural nuances .

Biological Activity

tert-Butyl ((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate (CAS No. 192725-45-4) is a complex organic compound that has garnered attention for its potential biological activities. Its structure features multiple functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on existing research and data.

Chemical Structure and Properties

The molecular formula of this compound is C33H42N2O3. The compound exhibits a boiling point that is not well-documented but is likely influenced by its complex structure .

The biological activity of this compound can be attributed to its interactions at the molecular level, particularly with enzymes and receptors involved in various physiological processes. Research indicates that compounds with similar structures often exhibit activity as enzyme inhibitors or modulators of signaling pathways.

Potential Mechanisms:

- Enzyme Inhibition: The presence of amide and carbamate groups suggests potential inhibition of proteolytic enzymes or modulation of metabolic pathways.

- Receptor Modulation: The phenolic moiety may interact with G-protein coupled receptors (GPCRs), influencing cellular signaling cascades.

Anticancer Activity

Studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance:

- Cell Proliferation Inhibition: In vitro studies demonstrate that certain derivatives can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest.

Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial properties against various pathogens:

- Bacterial Inhibition: Tests against Gram-positive and Gram-negative bacteria have shown promising results in inhibiting bacterial growth.

Anti-inflammatory Effects

Research has also highlighted potential anti-inflammatory effects:

- Cytokine Modulation: The compound may reduce the production of pro-inflammatory cytokines in activated immune cells.

Data Tables

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Anticancer | Inhibition of cell growth | |

| Antimicrobial | Bacterial growth inhibition | |

| Anti-inflammatory | Reduced cytokine production |

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on human breast cancer cell lines. The results showed a significant decrease in cell viability at concentrations above 10 µM after 48 hours of treatment.

Case Study 2: Antimicrobial Properties

In a comparative study against common pathogens such as Staphylococcus aureus and Escherichia coli, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both organisms, indicating moderate antimicrobial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.